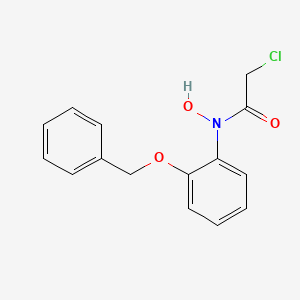
2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide is a chemical compound with a complex structure that includes a chloro group, a hydroxy group, and a phenylmethoxyphenyl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-phenylmethoxyphenol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for precise control of reaction conditions, reducing the formation of by-products and waste. The use of continuous flow reactors also enables the scaling up of the production process to meet commercial demands.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: The major product is 2-chloro-N-(2-phenylmethoxyphenyl)acetamide.
Reduction: The major product is N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide.
Substitution: The major products depend on the nucleophile used, resulting in various substituted acetamides.
Aplicaciones Científicas De Investigación
2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-(2,4-dinitrophenyl)acetamide: This compound has a similar acetamide backbone but with different substituents, leading to distinct chemical and biological properties.
N-(2-methoxyphenyl)-2-chloroacetamide: This compound shares the chloroacetamide structure but has a methoxy group instead of a phenylmethoxy group.
Uniqueness
2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide is unique due to the presence of both a hydroxy group and a phenylmethoxy group, which confer specific chemical reactivity and potential biological activity
Propiedades
Número CAS |
34287-99-5 |
|---|---|
Fórmula molecular |
C15H14ClNO3 |
Peso molecular |
291.73 g/mol |
Nombre IUPAC |
2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C15H14ClNO3/c16-10-15(18)17(19)13-8-4-5-9-14(13)20-11-12-6-2-1-3-7-12/h1-9,19H,10-11H2 |
Clave InChI |
CIFPRKJSOYPDLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC=C2N(C(=O)CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


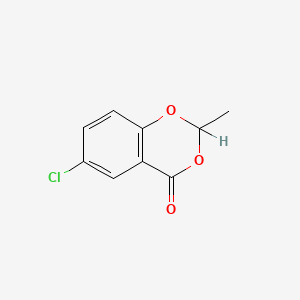
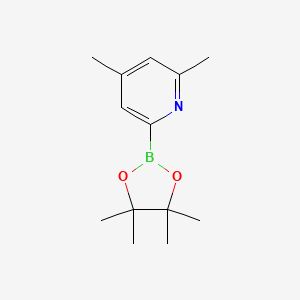
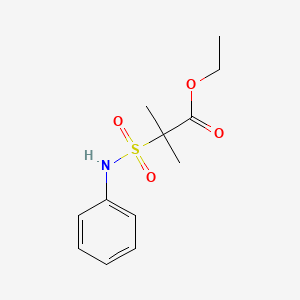
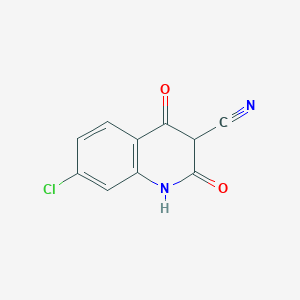
![[tert-Butyl(dimethyl)silyl]acetaldehyde](/img/structure/B13990776.png)
![Ethanol,2-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B13990779.png)
![1-O-tert-butyl 3-O-methyl (3S,4S)-4-[[5-(2,4-difluorophenyl)-1,2-oxazole-3-carbonyl]amino]piperidine-1,3-dicarboxylate](/img/structure/B13990786.png)
![2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-nitro-phenylamine](/img/structure/B13990789.png)
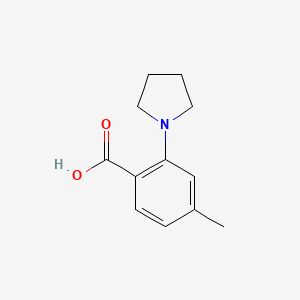
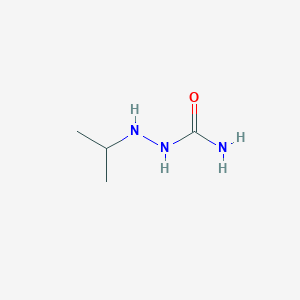
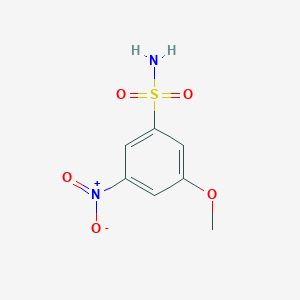
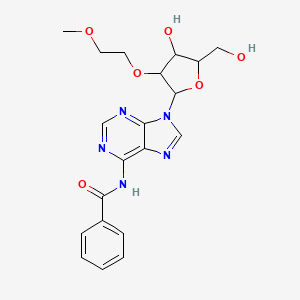
![4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13990817.png)
![4-[(E)-(2,5-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide](/img/structure/B13990818.png)
